molecular formula C14H13NO2 B1195057 N-Hydroxy-4-acetylaminobiphenyl CAS No. 4463-22-3

N-Hydroxy-4-acetylaminobiphenyl

Cat. No. B1195057
CAS RN: 4463-22-3
M. Wt: 227.26 g/mol
InChI Key: UNHSJQXRZCIATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-4-acetylaminobiphenyl is a hydroxamic acid that is biphenyl-4-amine bearing N-hydroxy and N-acetyl substituents. It derives from a biphenyl-4-amine.

Scientific Research Applications

Genotoxic and Carcinogenic Effects

N-Hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a metabolite of 4-aminobiphenyl (4-ABP), is implicated in DNA damage and the onset of bladder cancer. It forms DNA adducts, like N-(deoxyguanosine-8-yl)-4-aminobiphenyl, resulting in structural perturbations in DNA. This damage can lead to the generation of neo-antigenic epitopes, potentially inducing antibodies in bladder cancer patients (Shahab et al., 2013).

DNA Damage in Carcinoma Cells

The DNA damage caused by N-OH-AABP in human transitional cell carcinoma (TCC) cells includes the formation of adducts like 3-(deoxyguanosin-N2-yl)-4-acetylaminobiphenyl. This suggests that N-acetoxy-4-acetylamino-biphenyl might form as a reactive intermediate, potentially involving endogenous peroxidases. This highlights a pathway for oxidative DNA damage and bulky covalent adducts in urothelial DNA (Burger et al., 2001).

Immunogenicity of Damaged DNA

Human placental DNA modified with N-OH-AABP exhibits heightened immunogenicity, eliciting strong immune responses. This suggests a role for N-OH-AABP-modified DNA in inducing antibodies in cancer patients, with potential implications for immune system interactions in cancer (Shahab et al., 2012).

Mutational Spectrum Analysis

The mutational spectrum of N-OH-AABP in human lymphoblastoid cells (TK6) has been studied, providing insight into the specific DNA mutations that this compound can induce. Understanding these mutations is crucial for grasping the carcinogenic potential of N-OH-AABP (Zayas-Rivera et al., 2001).

Enzyme Inactivation

Research indicates that N-OH-AABP can inactivate arylamine N-acetyltransferases (NATs) in the presence of certain enzymes, which is significant for understanding its interaction with biological systems and potential role in disrupting normal metabolic processes (Wang et al., 2005).

properties

CAS RN

4463-22-3

Product Name

N-Hydroxy-4-acetylaminobiphenyl

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3

InChI Key

UNHSJQXRZCIATF-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O

synonyms

N-hydroxy-4-acetylaminobiphenyl
N-hydroxy-N-4-acetylaminobiphenyl
N-hydroxy-N-4-biphenylacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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